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Introduction

CE-224535 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel
predominantly expressed on immune cells such as macrophages, dendritic cells, and
lymphocytes.[1][2] The P2X7 receptor plays a crucial role in inflammatory and immunological
processes.[2][3][4] Upon activation by high concentrations of extracellular ATP, often present in
the tumor microenvironment or sites of inflammation, the P2X7 receptor forms a non-selective
pore.[2][3] This leads to K+ efflux, Ca2+ influx, and the activation of the NLRP3 inflammasome,
resulting in the maturation and release of pro-inflammatory cytokines IL-13 and IL-18.[2][5][6]
Downstream signaling cascades, including the activation of NF-kB and MAP kinases, are also
initiated.[7][8][9][10][11][12] Prolonged activation of the P2X7 receptor can lead to the induction
of apoptosis.[13][14][15]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the
effects of CE-224535 on key cellular processes, including apoptosis, cell cycle progression,
and inflammasome activation. The provided methodologies and data presentation formats are
designed to facilitate the investigation of CE-224535's mechanism of action and its potential as
a therapeutic agent.

Data Presentation: Expected Effects of CE-224535

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1668769?utm_src=pdf-interest
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3114873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3114873/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2019.00183/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6693442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3114873/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2019.00183/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3114873/
https://www.researchgate.net/publication/221881052_Efficacy_and_Safety_of_CE-224535_an_Antagonist_of_P2X7_Receptor_in_Treatment_of_Patients_with_Rheumatoid_Arthritis_Inadequately_Controlled_by_Methotrexate
https://pubmed.ncbi.nlm.nih.gov/25690658/
https://www.researchgate.net/figure/Schematic-diagram-of-the-P2X7-receptor-involved-signaling-pathway-ATP-activates-the-P2X7_fig1_365605683
https://www.researchgate.net/figure/Schematic-diagram-of-P2X7-role-in-ICH-via-MAPKs-signaling-pathways-Continuous-black_fig7_316876241
https://www.mdpi.com/1420-3049/18/9/10953
https://www.researchgate.net/figure/Crosstalk-between-P2X7R-NLRP-3-NF-kB-pathways-P2X7R-purinergic-2X7-receptor-NLRP-3_fig5_350191451
https://pmc.ncbi.nlm.nih.gov/articles/PMC2721772/
https://www.researchgate.net/figure/Diagram-of-P2X7R-involved-in-signaling-pathways-P2X7R-activation-results-in-opening-of_fig3_338970118
https://www.oncotarget.com/article/13927/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3568428/
https://go.drugbank.com/drugs/DB12113
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://www.benchchem.com/product/b1668769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The following tables summarize the anticipated quantitative data from flow cytometry analysis
of immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) treated with CE-
224535 followed by stimulation with a P2X7 agonist (e.g., BZATP). These tables are intended
as templates for organizing experimental results.

Table 1: Effect of CE-224535 on Apoptosis

% Late
. % Early .
% Live Cells . Apoptotic/Necr
. . Apoptotic .
Treatment Concentration (Annexin V- / . otic Cells
Cells (Annexin .
Pl-) (Annexin V+ |/
V+ [ Pl-)
Pl+)

Vehicle Control -

BzATP 100 uM
CE-224535 +

10 nM
BzATP
CE-224535 +

100 nM
BzATP
CE-224535 +

1uM
BzATP

Table 2: Effect of CE-224535 on Cell Cycle Distribution
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Treatment

) % GO0/G1
Concentration % S Phase % G2/M Phase
Phase

Vehicle Control

BzATP 100 pM
CE-224535 +

10 nM
BzATP
CE-224535 +

100 nM
BzATP
CE-224535 +

1uM
BzATP

Table 3: Effect of CE-224535 on Inflammasome Activation (ASC Speck Formation)

Treatment

% ASC Speck Positive
Cells

Concentration

Vehicle Control

LPS + BzATP 1 pg/mL + 100 pM
CE-224535 + LPS + BzATP 10 nM
CE-224535 + LPS + BzATP 100 nM
CE-224535 + LPS + BzATP 1pM

Signaling Pathways and Experimental Workflow
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Caption: P2X7 receptor signaling pathway and inhibition by CE-224535.
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Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols
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Protocol 1: Apoptosis Analysis using Annexin V and
Propidium lodide (PI) Staining

This protocol is designed to differentiate between live, early apoptotic, and late
apoptotic/necrotic cells.[16][17][18]

Materials:

Cells of interest (e.g., PBMCs)

o CE-224535

e P2X7 agonist (e.g., BzZATP)

¢ Annexin V-FITC (or other fluorochrome)
e Propidium lodide (PI)

e 1X Annexin V Binding Buffer

e Phosphate-Buffered Saline (PBS)

e FACS tubes

Procedure:

o Cell Culture and Treatment:

o Plate cells at a density of 1 x 1076 cells/mL in a suitable culture medium.

o Pre-incubate cells with desired concentrations of CE-224535 or vehicle control for 1 hour
at 37°C.

o Stimulate cells with a P2X7 agonist (e.g., 100 uM BzATP) for the desired time (e.qg., 4-24
hours) at 37°C.

¢ Cell Harvesting and Washing:
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o Collect cells, including any floating cells from the supernatant, by centrifugation at 300 x g
for 5 minutes.

o Wash the cell pellet twice with cold PBS.

e Staining:

[e]

Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer.

o

Add 5 pL of Annexin V-FITC to the cell suspension.

[¢]

Incubate for 15 minutes at room temperature in the dark.

[e]

Add 400 pL of 1X Annexin V Binding Buffer to each tube.

[e]

Add 5 pL of PI (1 mg/mL) immediately before analysis.

e Flow Cytometry Analysis:

[¢]

Analyze the samples on a flow cytometer.

[¢]

Live cells: Annexin V- and PI-

[e]

Early apoptotic cells: Annexin V+ and PI-

o

Late apoptotic/necrotic cells: Annexin V+ and Pl+

Protocol 2: Cell Cycle Analysis using Propidium lodide
(PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[19][20]
[21]

Materials:
e Cells of interest

o CE-224535
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e P2X7 agonist (e.g., BZATP)
e 70% Ethanol (ice-cold)
e Propidium lodide (PI) staining solution (containing RNase A)
e PBS
e FACS tubes
Procedure:
e Cell Culture and Treatment:
o Follow the same procedure as in Protocol 1 for cell culture and treatment.

e Cell Harvesting and Fixation:

o

Harvest cells by centrifugation at 300 x g for 5 minutes.

[¢]

Wash the cell pellet once with PBS.

[¢]

Resuspend the cell pellet in 500 uL of PBS.

[e]

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

o

Incubate at -20°C for at least 2 hours (or overnight).

e Staining:

o

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

[e]

Wash the cell pellet once with PBS.

o

Resuspend the cell pellet in 500 pL of PI staining solution.

[¢]

Incubate for 30 minutes at room temperature in the dark.

o Flow Cytometry Analysis:
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[e]

Analyze the samples on a flow cytometer.

Use a linear scale for the PI fluorescence channel.

o

[¢]

Gate on single cells to exclude doublets.

o

Analyze the DNA content histogram to determine the percentage of cells in GO/G1, S, and
G2/M phases.

Protocol 3: Inflammasome Activation Analysis by ASC
Speck Formation

This protocol detects the formation of ASC specks, a hallmark of inflammasome activation,
using intracellular flow cytometry.[22][23]

Materials:

o Cells of interest (e.g., macrophages, monocytes)
e CE-224535

e P2X7 agonist (e.g., BZATP)

e Lipopolysaccharide (LPS)

» Fixation/Permeabilization Buffer

e Anti-ASC antibody conjugated to a fluorochrome
e PBS

o FACS tubes

Procedure:

o Cell Culture and Treatment:

o Plate cells at a density of 1 x 1076 cells/mL.
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o Prime the cells with LPS (1 pg/mL) for 4 hours at 37°C to induce pro-IL-13 expression.

o Pre-incubate cells with desired concentrations of CE-224535 or vehicle control for 1 hour
at 37°C.

o Stimulate cells with a P2X7 agonist (e.g., 100 uM BzATP) for 30-60 minutes at 37°C.

o Cell Harvesting, Fixation, and Permeabilization:
o Harvest cells by centrifugation.
o Wash the cell pellet once with PBS.

o Fix and permeabilize the cells using a commercially available fixation/permeabilization
buffer according to the manufacturer's instructions.

e Intracellular Staining:
o Wash the fixed and permeabilized cells with permeabilization buffer.
o Resuspend the cell pellet in permeabilization buffer containing the anti-ASC antibody.
o Incubate for 30-60 minutes at room temperature or 4°C in the dark.

o Flow Cytometry Analysis:

[e]

Wash the cells with permeabilization buffer.

o

Resuspend the cells in FACS buffer.

[¢]

Analyze the samples on a flow cytometer.

o

Identify the population of cells with high fluorescence intensity, corresponding to ASC
speck-positive cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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